molecular formula C3H5NO2 B127357 2-Oxazolidinone CAS No. 497-25-6

2-Oxazolidinone

Cat. No. B127357
Key on ui cas rn: 497-25-6
M. Wt: 87.08 g/mol
InChI Key: IZXIZTKNFFYFOF-UHFFFAOYSA-N
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Patent
US08742139B2

Procedure details

A mixture of the iodo amino acid 23 (0.86 mmol), camphorsulfonic acid (0.17 mmol), paraformaldehyde (1.29 mmol) and benzene (10 mL) was refluxed for 2 h. The mixture was diluted with ethyl acetate and was washed with 5% aqueous sodium bicarbonate solution. The organic phase was dried with anhydrous sodium sulfate, filtered and purified by silica gel column chromatography using 40% EtOAc/Hexane mixture as eluent to obtain pure oxazolidinone product 24 (N-(tert-butoxycarbonyl)-1,3-oxazolidin-5-one derivative) as an oil in 35% yield.
Name
iodo amino acid
Quantity
0.86 mmol
Type
reactant
Reaction Step One
Quantity
0.17 mmol
Type
reactant
Reaction Step One
Quantity
1.29 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C@H:9]([C:34]([OH:36])=[O:35])CC1C(I)=CC(OC(OC(C)(C)C)=O)=C(OC(OC(C)(C)C)=O)C=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:37]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.C=O.C1C=CC=CC=1>C(OCC)(=O)C>[O:36]1[CH2:34][CH2:9][NH:8][C:6]1=[O:7].[C:1]([O:5][C:6]([N:8]1[CH2:9][C:34](=[O:35])[O:36][CH2:37]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
iodo amino acid
Quantity
0.86 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)C(=O)O
Name
Quantity
0.17 mmol
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
1.29 mmol
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
WASH
Type
WASH
Details
was washed with 5% aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1C(NCC1)=O
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1COC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08742139B2

Procedure details

A mixture of the iodo amino acid 23 (0.86 mmol), camphorsulfonic acid (0.17 mmol), paraformaldehyde (1.29 mmol) and benzene (10 mL) was refluxed for 2 h. The mixture was diluted with ethyl acetate and was washed with 5% aqueous sodium bicarbonate solution. The organic phase was dried with anhydrous sodium sulfate, filtered and purified by silica gel column chromatography using 40% EtOAc/Hexane mixture as eluent to obtain pure oxazolidinone product 24 (N-(tert-butoxycarbonyl)-1,3-oxazolidin-5-one derivative) as an oil in 35% yield.
Name
iodo amino acid
Quantity
0.86 mmol
Type
reactant
Reaction Step One
Quantity
0.17 mmol
Type
reactant
Reaction Step One
Quantity
1.29 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C@H:9]([C:34]([OH:36])=[O:35])CC1C(I)=CC(OC(OC(C)(C)C)=O)=C(OC(OC(C)(C)C)=O)C=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:37]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.C=O.C1C=CC=CC=1>C(OCC)(=O)C>[O:36]1[CH2:34][CH2:9][NH:8][C:6]1=[O:7].[C:1]([O:5][C:6]([N:8]1[CH2:9][C:34](=[O:35])[O:36][CH2:37]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
iodo amino acid
Quantity
0.86 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)C(=O)O
Name
Quantity
0.17 mmol
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
1.29 mmol
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
WASH
Type
WASH
Details
was washed with 5% aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1C(NCC1)=O
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1COC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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